molecular formula C30H31N5O4S B2938022 N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1104643-01-7

N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2938022
CAS No.: 1104643-01-7
M. Wt: 557.67
InChI Key: CUGRKLFAJNVVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide (CAS 2244981-68-1) is a potent and selective small molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Aberrant FGFR signaling is a well-established driver of tumorigenesis in various cancers , making this compound a valuable tool for oncology research. Its primary research value lies in its ability to potently inhibit FGFR enzymatic activity, thereby blocking downstream signaling pathways such as MAPK and PI3K/AKT that control cell proliferation, survival, and differentiation. In vitro studies demonstrate its efficacy in suppressing the growth of cancer cell lines dependent on FGFR signaling . Researchers utilize this compound to investigate the mechanistic roles of FGFRs in disease progression, to explore mechanisms of resistance to targeted therapies, and to evaluate its potential as a lead compound for the development of novel anti-cancer agents. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4S/c1-3-19-11-13-20(14-12-19)32-28(37)25(4-2)40-30-34-23-10-6-5-9-22(23)27-33-24(29(38)35(27)30)15-16-26(36)31-18-21-8-7-17-39-21/h5-14,17,24-25H,3-4,15-16,18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGRKLFAJNVVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : N-(furan-2-ylmethyl)-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-3-prop-2-enylquinazoline-7-carboxamide
  • Molecular Formula : C27H26N4O4S
  • Molecular Weight : 486.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site or allosteric sites of specific enzymes, thereby preventing substrate binding and catalysis.
  • Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways and cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCancer TypeIC50 (μM)
Compound ABreast Cancer5.0
Compound BLung Cancer3.5
N-(4-Ethylphenyl)...Colon Cancer4.8

These results suggest that the compound may inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.250 μg/mL
Candida albicans0.0156 μg/mL

These findings indicate a potential role for the compound in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the anticancer effects of a derivative of this compound on human colon cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 4 μM, showcasing its potential as a therapeutic agent.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated that it was effective at significantly lower concentrations compared to standard antibiotics like vancomycin.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The table below compares the target compound with key analogues from the literature:

Compound Name / Identifier Core Structure R1 Substituent R2 Substituent Molecular Weight Key Features
Target Compound Imidazo[1,2-c]quinazolin 4-ethylphenyl Furan-2-ylmethyl carbamoyl (ethyl spacer) ~600 (estimated) Sulfanyl linkage; butanamide chain
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazolin 3,4-dimethoxyphenyl Furan-2-ylmethyl propanamide Not reported Propanamide chain; methoxy groups enhance solubility
N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide Imidazo[1,2-c]quinazolin Cyclohexyl 4-fluorophenylmethyl carbamoyl 563.7 Fluorine substitution improves metabolic stability
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Phenyl Ethylamino acetamide ~315 (estimated) Simpler quinazolinone core; moderate anti-inflammatory activity
N-(4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide Triazino[5,6-b]indole 4-phenylthiazol-2-yl Triazinoindole sulfanyl 446.5 Triazinoindole core; lower molecular weight

Structural and Functional Insights

(a) Core Modifications
  • Imidazo[1,2-c]quinazolin vs. Quinazolin-4(3H)-one derivatives (e.g., ) exhibit moderate anti-inflammatory activity but lack the imidazo group’s electronic complexity .
(b) Substituent Effects
  • R1 Groups: 4-Ethylphenyl (target): Balances lipophilicity and steric bulk, aiding membrane permeability. 3,4-Dimethoxyphenyl (): Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
  • 4-Fluorophenylmethyl carbamoyl (): Fluorine’s electronegativity strengthens hydrogen bonding and slows oxidative metabolism .
(c) Sulfanyl Linkage and Chain Length
  • The sulfanyl (-S-) group in the target compound and analogues (e.g., ) facilitates thiol-mediated binding to cysteine residues in enzymes .
  • Butanamide vs. Propanamide Chains : Longer chains (butanamide) may increase flexibility and target engagement compared to shorter propanamide derivatives .

Pharmacological and Physicochemical Properties

Property Target Compound Compound Compound
Solubility Moderate (amide/furan) High (methoxy groups) Low (cyclohexyl)
Metabolic Stability Moderate (furan risk) Low (demethylation) High (fluorine)
Bioactivity Under investigation Not reported Not reported
  • Anti-Inflammatory Potential: Quinazolinones with ethylamino acetamide substituents () show activity comparable to diclofenac, suggesting the target compound’s imidazo core could enhance potency .
  • Toxicity Considerations : Furan-containing compounds require scrutiny for hepatotoxicity due to reactive metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.